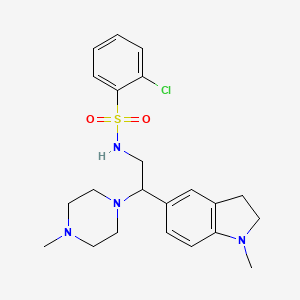![molecular formula C14H17ClFNO4 B2717946 3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1260010-17-0](/img/structure/B2717946.png)
3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a useful research compound. Its molecular formula is C14H17ClFNO4 and its molecular weight is 317.74. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of In Vivo Tolerance : A study by Clary, Santaella, and Vierling (1995) focused on the synthesis of fluorocarbon/hydrocarbon amido-connected phosphocholines derived from diaminopropanols and serine, which includes compounds similar to the one . They found these compounds to have a promising in vivo tolerance, indicating potential biomedical applications (Clary, Santaella, & Vierling, 1995).
Chiral Supercritical Fluid Chromatography : Wu et al. (2016) conducted a study on the additive-free preparative chiral supercritical fluid chromatography (SFC) separations of 2,2-dimethyl-3-aryl-propanoic acids. This research highlights the separation techniques that can be applied to compounds similar to 3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, which is crucial for pharmaceutical applications (Wu et al., 2016).
Asymmetric Synthesis for Antidepressants : A study by Choi et al. (2010) described the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a compound structurally related to the chemical , using Saccharomyces cerevisiae reductase. This synthesis is crucial in developing antidepressant drugs, suggesting potential pharmaceutical applications for similar compounds (Choi et al., 2010).
Meta-C–H Arylation and Methylation : Wan, Dastbaravardeh, Li, and Yu (2013) explored meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives using a nitrile template. This study provides insight into the chemical modification possibilities of compounds like 3-(3-Chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (Wan, Dastbaravardeh, Li, & Yu, 2013).
Phloretic Acid in Polybenzoxazine Synthesis : Trejo-Machin, Verge, Puchot, and Quintana (2017) utilized 3-(4-Hydroxyphenyl)propanoic acid, a compound with structural similarities, as a renewable building block in the synthesis of polybenzoxazine, a material with broad applications. This research opens the possibility of using related compounds in material science applications (Trejo-Machin et al., 2017).
properties
IUPAC Name |
3-(3-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXZIDSYQVPGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Cl)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2717863.png)
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2717864.png)
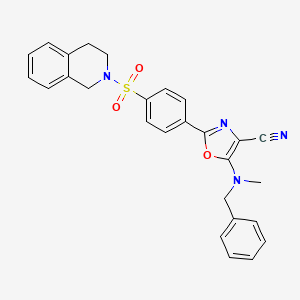
![N-[2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/no-structure.png)
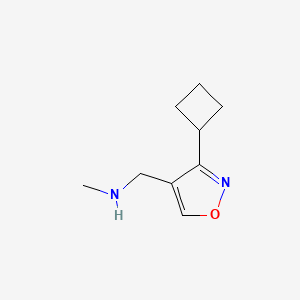
![4-[1-(3-Chlorophenyl)cyclopentyl]phenol](/img/structure/B2717872.png)
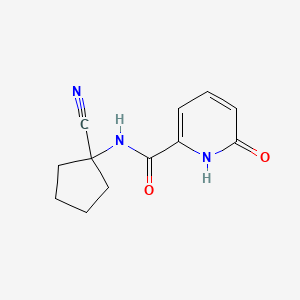
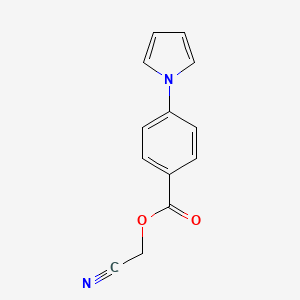
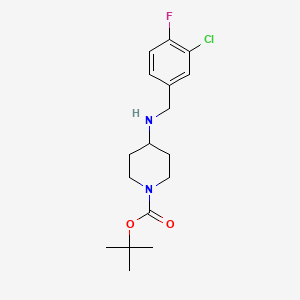
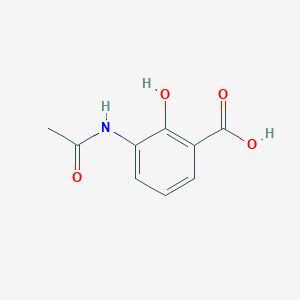
![N-[[3-(Prop-2-enoylamino)phenyl]methyl]benzamide](/img/structure/B2717881.png)

